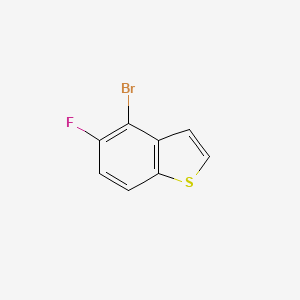

4-Bromo-5-fluoro-1-benzothiophene

Description

Significance of Benzothiophene (B83047) Derivatives in Organic and Materials Chemistry

Benzothiophene, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged scaffold in both organic and materials chemistry. nih.govrsc.org Its unique electronic structure and reactivity make it a versatile building block for the synthesis of more complex molecules. nih.gov In medicinal chemistry, the benzothiophene core is found in a variety of pharmaceuticals, including antifungal agents like sertaconazole (B158924) and selective estrogen receptor modulators like raloxifene. researchgate.netgoogle.com The diverse biological activities exhibited by benzothiophene derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties, underscore their importance in drug discovery. google.comgoogle.commdpi.com

In the realm of materials science, benzothiophene derivatives are prized for their electronic properties. They serve as key components in the development of organic semiconductors, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The ability to tune the optical and electrical properties of these materials through chemical modification makes benzothiophenes highly attractive for creating next-generation flexible and transparent electronics. nih.gov

Overview of Halogenation Effects on Aromatic Heterocycles

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modifying the properties of aromatic heterocycles. The presence of halogens can significantly influence a molecule's reactivity, regioselectivity in subsequent reactions, and its physical and biological properties. Halogens are generally electron-withdrawing through the inductive effect, which can deactivate the aromatic ring towards electrophilic substitution. researchgate.netnih.gov However, they can also participate in resonance, donating electron density back to the ring. The interplay of these effects is dependent on the specific halogen and its position on the ring.

Furthermore, halogen atoms can serve as versatile synthetic handles. They are excellent leaving groups in various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from halogenated precursors. The introduction of fluorine, in particular, can have profound effects on a molecule's metabolic stability and binding affinity to biological targets, a strategy widely employed in medicinal chemistry.

Research Rationale for 4-Bromo-5-fluoro-1-benzothiophene as a Model System

While specific research on this compound is not extensively documented in publicly available literature, its structure presents a compelling case for its use as a model system in chemical research. The presence of two different halogen atoms, bromine and fluorine, at specific positions on the benzothiophene core offers a unique platform to study the interplay of their electronic effects.

While detailed experimental data for this compound is scarce, we can infer its potential properties and reactivity based on the well-established chemistry of related halogenated benzothiophenes.

Table 1: Predicted and Known Properties of Halogenated Benzothiophene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| This compound | C₈H₄BrFS | ~247.09 | - | Predicted |

| 4-Bromo-1-benzothiophen-5-ol | C₈H₅BrOS | 229.10 | 3.3 | nih.gov |

| 5-Bromobenzothiophene | C₈H₅BrS | 213.09 | - | chemscene.com |

| 4-Bromo-5-fluoro-1,2-benzenediamine | C₆H₆BrFN₂ | 205.03 | - | nih.gov |

The synthesis of this compound would likely involve multi-step sequences, potentially starting from a fluorinated aniline (B41778) derivative. A plausible, though unconfirmed, synthetic strategy could involve the bromination of a fluorinated benzothiophene precursor or the cyclization of a suitably substituted benzene derivative. The development of an efficient synthetic route to this compound would open avenues for exploring its chemical space and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTXDQNAXUGSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C(=C1F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70837224 | |

| Record name | 4-Bromo-5-fluoro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70837224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826995-66-8 | |

| Record name | 4-Bromo-5-fluoro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70837224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Functionalization of 4 Bromo 5 Fluoro 1 Benzothiophene

Reactivity Governed by Halogen Substitution Patterns

The differential reactivity of the C-Br and C-F bonds is a cornerstone of the synthetic utility of 4-bromo-5-fluoro-1-benzothiophene. This disparity allows for selective transformations at either halogen position, providing a powerful tool for the construction of complex molecular architectures.

While typically less reactive than other halogens in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom in this compound can be displaced by strong nucleophiles. The success of such reactions is often contingent on the presence of activating groups that can stabilize the intermediate Meisenheimer complex. youtube.com The electron-withdrawing nature of the adjacent bromo group and the benzothiophene (B83047) ring itself can facilitate this type of substitution. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, a trend opposite to that observed in SN1 and SN2 reactions, because the rate-determining step does not involve carbon-halogen bond cleavage. masterorganicchemistry.com

Recent advancements have demonstrated that even unactivated fluoroarenes can undergo nucleophilic substitution. nih.gov For instance, organic photoredox catalysis can enable the defluorination of electron-neutral and electron-rich fluoroarenes under mild conditions. nih.gov This approach offers a complementary strategy for functionalizing the fluorinated position of this compound.

The bromine atom at the 4-position of the benzothiophene is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has proven to be a robust method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction typically involves the coupling of the bromo-substituted benzothiophene with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. mdpi.comnih.gov For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. nih.gov The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl, making the bromo-substituent at the 4-position an ideal site for selective functionalization. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 4-Bromobenzothiophene derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Arylbenzothiophene derivative | Good to Excellent |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Specific yields for this compound would require experimental data.

The distinct reactivity of the bromine and fluorine substituents allows for highly chemo- and regioselective functionalization. The C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling selective modification at the 4-position while leaving the C-F bond intact. d-nb.info Conversely, conditions favoring nucleophilic aromatic substitution can be employed to target the 5-position.

This orthogonality provides a strategic advantage in multi-step syntheses, allowing for the sequential introduction of different functional groups. For instance, a Suzuki-Miyaura coupling could be performed at the 4-position, followed by a nucleophilic substitution at the 5-position, leading to a disubstituted benzothiophene with distinct functionalities at these two sites. nih.gov

Electrophilic Aromatic Substitution Selectivity

Electrophilic aromatic substitution (EAS) on the benzothiophene ring is another important avenue for functionalization. masterorganicchemistry.com The benzothiophene system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the sulfur atom. However, reactions such as halogenation, nitration, and Friedel-Crafts acylation can be achieved under appropriate conditions, often requiring a catalyst. lumenlearning.comlibretexts.org

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of EAS. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects, along with the inherent reactivity of the benzothiophene ring positions (the 2- and 3-positions being the most reactive), will dictate the site of electrophilic attack. The outcome of such reactions can be complex, potentially leading to a mixture of products. youtube.com

Directed Metalation and C-H Functionalization at Benzothiophene Positions

Directed metalation, often utilizing organolithium reagents, followed by trapping with an electrophile, offers a powerful strategy for the regioselective functionalization of C-H bonds. In the context of this compound, the directing ability of the sulfur atom and the halogen substituents can be exploited to achieve site-selective lithiation.

Oxidation and Reduction Pathways of the Thiophene (B33073) Moiety

The thiophene ring in this compound can undergo oxidation to form the corresponding sulfoxide (B87167) or sulfone. These transformations can significantly alter the electronic properties and reactivity of the benzothiophene system. The resulting sulfoxides and sulfones can participate in a variety of reactions, including cycloadditions and rearrangements, further expanding the synthetic utility of the original scaffold.

Reduction of the thiophene ring is also possible, although it typically requires harsh conditions. Catalytic hydrogenation can lead to the saturation of the thiophene ring, affording the corresponding dihydro- or tetrahydrobenzothiophene derivatives. The choice of catalyst and reaction conditions is critical to achieve the desired level of reduction and to avoid unwanted side reactions, such as dehalogenation.

Derivatization Reactions for Analytical and Synthetic Applications

The strategic functionalization of the this compound core is pivotal for the development of novel compounds with tailored properties for both analytical detection and as building blocks in complex synthetic pathways. The bromine atom at the C4 position and the fluorine atom at the C5 position, along with the inherent reactivity of the benzothiophene ring system, offer multiple avenues for derivatization. These reactions are broadly categorized into metal-catalyzed cross-coupling reactions, nucleophilic substitution, and metallation-based functionalization, each providing access to a diverse array of derivatives.

The reactivity of the C-Br bond is a cornerstone of many derivatization strategies, being particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations typically involves the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the active catalyst. uwindsor.ca

Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, potentially facilitating nucleophilic aromatic substitution under specific conditions. Additionally, the potential for directed ortho-metallation or halogen-lithium exchange opens up another dimension of functionalization, allowing for the introduction of a wide range of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a versatile and widely employed strategy for the derivatization of aryl halides, including this compound. The reactivity of the C-Br bond allows for the formation of new bonds with a variety of coupling partners, leading to a broad spectrum of functionalized benzothiophenes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-benzothiophene with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

| Reaction | Catalyst | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 °C |

Heck-Mizoroki Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling this compound with an alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base, leading to the formation of substituted alkenyl-benzothiophenes.

| Reaction | Catalyst | Base | Solvent | Typical Conditions |

| Heck-Mizoroki Coupling | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the bromo-benzothiophene with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Typical Conditions |

| Sonogashira Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | Toluene, THF | Room Temp to 80 °C |

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine. This is a crucial transformation for the synthesis of compounds with potential biological activity.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Conditions |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the presence of the electron-withdrawing fluorine atom and the nature of the benzothiophene ring can render the C-Br bond susceptible to displacement by strong nucleophiles under certain conditions. These reactions often require elevated temperatures or the use of highly polar aprotic solvents to proceed efficiently.

Potential nucleophiles for the substitution of the bromine atom include alkoxides, thiolates, and amines. The success of these reactions is highly dependent on the specific nucleophile and reaction conditions.

| Nucleophile | Reagent | Base | Solvent | Typical Conditions |

| Alkoxides | NaOR, KOR | - | DMF, DMSO | 100-150 °C |

| Thiolates | NaSR, KSR | - | DMF, DMSO | 80-120 °C |

| Amines | R₂NH | Strong Base | Polar Aprotic | High Temperature |

It is important to note that the fluorine atom at the C5 position could also potentially undergo nucleophilic substitution, although this is generally less favorable than the displacement of bromine. The regioselectivity of such reactions would need to be carefully evaluated.

Lithiation and Subsequent Functionalization

Halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium, can be a powerful method for the functionalization of this compound. This reaction involves the replacement of the bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C4 position. nih.govresearchgate.net

The low temperatures required for these reactions help to prevent side reactions, such as the decomposition of the organolithium species.

Table of Electrophiles for Quenching the Lithiated Intermediate:

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic Acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| Ketones/Aldehydes | Secondary/Tertiary Alcohol |

| Alkyl Halides | Alkyl Group |

| Disulfides | Thioether (-SR) |

| Chlorotrimethylsilane | Trimethylsilyl Group (-SiMe₃) |

The resulting functionalized benzothiophenes can serve as versatile intermediates for further synthetic transformations or as target molecules for analytical studies. The choice of derivatization strategy depends on the desired final compound and the compatibility of the functional groups present in the molecule.

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 1 Benzothiophene

Density Functional Theory (DFT) for Ground State Electronic Structures

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its favorable balance of accuracy and computational cost. It is particularly effective for determining the ground-state electronic structures of organic molecules. DFT methods are used to calculate a variety of molecular properties by approximating the exchange-correlation energy, a key component of the total electronic energy. The choice of functional and basis set is crucial for obtaining reliable results. For instance, studies on similar halogenated thiophenes have often employed the B3LYP functional with a 6-31G(d,p) basis set to achieve accurate predictions of geometric and electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. A smaller gap generally implies higher reactivity and lower stability.

In a theoretical study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a structurally related compound, the HOMO and LUMO energies were calculated using DFT (B3LYP/6-31G(d,p)). The HOMO was found to be distributed over the thiophene (B33073) ring and the methyl group, while the LUMO was localized on the nitrophenyl moiety. This separation of FMOs is characteristic of donor-acceptor systems and has significant implications for charge transfer properties.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Thiophene Derivative

| Parameter | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -3.21 |

| HOMO-LUMO Gap (ΔE) | 3.33 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 3.21 |

| Electronegativity (χ) | 4.88 |

| Chemical Hardness (η) | 1.67 |

| Chemical Softness (S) | 0.30 |

| Electrophilicity Index (ω) | 7.11 |

Data presented is for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene as a representative example.

Ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be estimated from the energies of the frontier molecular orbitals through Koopmans' theorem. The ionization potential is the energy required to remove an electron from the HOMO (I ≈ -EHOMO), and the electron affinity is the energy released when an electron is added to the LUMO (A ≈ -ELUMO). These values are crucial for understanding the charge injection and transport characteristics of a material in electronic devices.

From these, other global reactivity descriptors such as electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), chemical softness (S = 1/η), and the electrophilicity index (ω = χ²/2η) can be derived. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

The charge transport properties of organic materials are intimately linked to the reorganization energy (λ). This parameter quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge hopping between adjacent molecules, leading to higher charge carrier mobility. The total reorganization energy has contributions from both intramolecular and intermolecular effects.

The intramolecular reorganization energy can be calculated using DFT. It is divided into two components: λh for hole transport (cation) and λe for electron transport (anion). These are calculated based on the energy differences between the neutral and ionized states at their respective optimized geometries. For many thiophene-based organic semiconductors, calculated reorganization energies are typically in the range of 0.1 to 0.4 eV.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. It is widely used to predict electronic absorption and emission spectra, providing insights into the photophysical properties of compounds.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These correspond to the absorption maxima (λmax) in an electronic absorption spectrum. By calculating the energies of the lowest singlet excited states (S1, S2, etc.) from the ground state (S0), one can simulate the UV-Vis absorption spectrum.

For example, in a study of a thiophene derivative, TD-DFT calculations (at the B3LYP/6-31G(d,p) level) were used to predict the electronic absorption spectrum. The calculated λmax values were found to be in good agreement with experimental data, validating the computational approach. The major electronic transitions often involve the promotion of an electron from the HOMO to the LUMO.

Table 2: Calculated Absorption Wavelengths and Oscillator Strengths for a Representative Thiophene Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.10 | 400 | 0.85 |

| S0 → S2 | 3.54 | 350 | 0.12 |

| S0 → S3 | 3.87 | 320 | 0.05 |

Data presented is for a representative thiophene derivative and is illustrative.

Similarly, the emission spectrum (fluorescence) can be predicted by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference in the absorption and emission maxima is known as the Stokes shift.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, intermolecular interactions, and the influence of the environment (like a solvent or a crystal lattice) on molecular properties.

For a molecule like 4-bromo-5-fluoro-1-benzothiophene, MD simulations could be employed to:

Study Intermolecular Interactions: In a condensed phase (liquid or solid), MD can reveal how molecules pack together and interact through forces like van der Waals interactions and electrostatic interactions. This is crucial for understanding the bulk properties of a material.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation box, MD can provide a realistic picture of how the solvent influences the conformation and electronic properties of the solute molecule.

While specific MD simulation data for this compound is not available, studies on similar aromatic systems have shown that intermolecular π-π stacking and hydrogen bonding (if applicable) are key determinants of the solid-state packing, which in turn significantly affects properties like charge transport.

Crystal Packing and Solid-State Electronic Structure Modeling

No crystallographic data or solid-state electronic structure modeling studies for this compound have been reported. Such investigations would typically involve techniques like X-ray diffraction to determine the crystal lattice and the arrangement of molecules within it. Computational methods, such as Density Functional Theory (DFT) with periodic boundary conditions, would then be employed to model the solid-state electronic properties, including the band gap, density of states, and intermolecular interactions which govern the material's bulk properties.

Theoretical Insights into Reactivity and Selectivity in Functionalization

There are no available theoretical studies that provide insights into the reactivity and selectivity of this compound in functionalization reactions. Theoretical investigations in this area would typically use computational models to predict the most likely sites for electrophilic or nucleophilic attack, the transition states of potential reactions, and the influence of the bromo and fluoro substituents on the regioselectivity of further chemical modifications. Such studies are crucial for guiding synthetic efforts and understanding the chemical behavior of the molecule.

Advanced Applications As a Synthetic Building Block in Chemical Synthesis

Precursor in Complex Heterocyclic Chemistry

The benzothiophene (B83047) scaffold is a fundamental component in numerous therapeutically and materially significant molecules. The presence of a bromine atom on the 4-Bromo-5-fluoro-1-benzothiophene molecule is particularly advantageous, as it serves as a versatile handle for a variety of carbon-carbon bond-forming reactions.

One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the coupling of the bromo-substituted benzothiophene with a wide array of organoboron compounds, such as arylboronic acids. This methodology is a cornerstone in the synthesis of biaryl and complex poly-aromatic systems. For instance, similar bromo-substituted heterocycles are routinely used to construct larger π-conjugated systems that are crucial for organic electronics. The reaction typically proceeds with high efficiency and tolerates a broad range of functional groups, making it ideal for multi-step syntheses.

Beyond Suzuki coupling, the bromine atom can participate in other key transformations like Stille, Heck, and Sonogashira couplings, each providing a different pathway to elaborate the core structure. These reactions allow chemists to strategically attach other aromatic or aliphatic groups, leading to the construction of intricate molecular architectures. For example, the synthesis of advanced materials like benzothieno[3,2-b]benzothiophene (BTBT) derivatives, which are renowned for their performance in organic semiconductors, often relies on the coupling of smaller benzothiophene units. nih.govgoogle.com The fluorine atom, while less reactive in these coupling reactions, plays a crucial role in modulating the electronic properties (e.g., HOMO/LUMO energy levels) of the final molecule through its strong electron-withdrawing inductive effect. This electronic tuning is critical for applications in materials science.

Scaffold for Design and Development of Next-Generation Organic Materials

The unique electronic and structural characteristics of the this compound scaffold make it an exemplary candidate for the development of advanced organic materials. Its rigid, planar structure facilitates π-π stacking interactions, which are essential for efficient charge transport in solid-state devices.

Development of Precursors for Organic Semiconductors

The benzothiophene core, particularly in the form of the larger nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) structure, is a hallmark of high-performance p-type organic semiconductors. mdpi.com These materials are central to the fabrication of organic field-effect transistors (OFETs). The introduction of fluorine atoms into the semiconductor's backbone is a well-established strategy to lower the molecule's frontier molecular orbital (HOMO and LUMO) energy levels. This can improve the material's stability against oxidation in ambient air and facilitate more efficient charge injection from electrodes.

This compound serves as an ideal starting point for creating these fluorinated semiconductors. Through synthetic routes like the Suzuki coupling, it can be dimerized or coupled with other aromatic systems to build up the larger BTBT framework. The resulting fluorinated BTBT derivatives are expected to exhibit superior performance characteristics. Research on related BTBT derivatives has demonstrated that molecular engineering through substituent changes can lead to exceptionally high charge carrier mobilities.

| Derivative Family | Device Type | Reported Mobility (cm² V⁻¹ s⁻¹) | Reference |

| Dialkyl-BTBTs | Solution-Processed OFET | > 1.0 | mdpi.com |

| C6-Ph-BTBT | Vacuum-Deposited OTFT | 4.6 | |

| DBOP-BTBT | OTFT | 3.57 | |

| Organosilicon-BTBTs | Monolayer LB-OFET | High |

This table showcases the performance of various non-fluorinated BTBT derivatives, illustrating the high potential of this class of materials. The introduction of fluorine via a precursor like this compound is a key strategy to further enhance these properties.

Contribution to Frameworks for Organic Electronic Devices

The materials derived from this compound are integral to the active layers of various organic electronic devices. The primary application is in OFETs, which are the fundamental switching components in circuits for flexible displays, RFID tags, and sensors. The high charge carrier mobility and environmental stability of materials based on the BTBT core enable the fabrication of reliable, high-performance devices. mdpi.com

Furthermore, the development of solution-processable semiconductors from precursors like this compound is of significant industrial interest. Solution processing techniques, such as spin-coating or inkjet printing, offer a low-cost, large-area manufacturing advantage over traditional vacuum deposition methods. By attaching solubilizing alkyl chains to the BTBT core—a process facilitated by coupling reactions—chemists can create "molecular inks" suitable for printed electronics.

Design of Hole-Transporting Materials (HTMs)

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a critical role in extracting positive charges (holes) from the light-absorbing perovskite layer and transporting them to the electrode. An efficient HTM must have an appropriate highest occupied molecular orbital (HOMO) energy level that aligns with the valence band of the perovskite, as well as good hole mobility and thermal stability.

| HTM Core Structure | Device | Power Conversion Efficiency (PCE) | Reference |

| Benzotrithiophene (BTT-3) | Perovskite Solar Cell | 18.2% | |

| Benzodithiophene Core | Perovskite Solar Cell | 17.7% | |

| Benzothiazole-arylamine | Perovskite Solar Cell | 20.74% |

This table highlights the success of related heterocyclic cores in HTM design, underscoring the potential for new materials derived from this compound.

Precursors for Fluorescent Materials with Tunable Optoelectronic Properties

Benzothiophene derivatives are also valuable as fluorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The emission properties, including color and quantum yield, can be precisely controlled by chemical modification of the benzothiophene scaffold.

Introducing electron-withdrawing groups, such as fluorine, and electron-donating groups into the same conjugated system (a "push-pull" architecture) can lead to materials with strong intramolecular charge transfer character. This often results in a significant red-shift of the fluorescence emission and can enhance the quantum yield. nih.gov Recent studies on benzothieno[3,2-b]benzothiophene S-oxides have reported exceptionally high fluorescence quantum yields, exceeding 98% in solution and 71% in the solid state, demonstrating the potential of the core structure for highly emissive materials.

This compound is an excellent precursor for this purpose. The fluorine atom provides the "pull" component, while the bromine atom allows for the synthetic introduction of various "push" groups via cross-coupling reactions. This modular approach enables the creation of a library of fluorescent materials with a wide range of emission colors and properties, tailored for specific applications like blue or deep-blue emitters in next-generation displays.

| Derivative | Emission Shift (Δλem) vs. Unsubstituted | Fluorescence Quantum Yield (ΦF) | Reference |

| 6-MeO-TBT-2-COOMe | 73 nm (red-shift) | 0.11 - 0.35 | nih.gov |

| BTBT S-oxides | N/A | >0.98 (solution), >0.71 (solid) |

Intermediate in Agrochemical Development

While the primary research focus for benzothiophene derivatives has been in materials science and pharmaceuticals, the structural motifs found in these compounds are also relevant to the agrochemical industry. nih.gov Halogenated aromatic and heterocyclic compounds are a well-established class of molecules used in the development of fungicides, herbicides, and insecticides. The presence and position of halogen atoms can significantly influence the biological activity, metabolic stability, and mode of action of a potential agrochemical.

Benzimidazole fungicides, for example, are a major class of agrochemicals used to control a wide range of plant pathogens. Although benzothiophene is a different core, the principles of molecular design often overlap. The development of new agrochemicals frequently involves screening libraries of diverse heterocyclic compounds. The this compound scaffold, with its distinct substitution pattern, represents a valuable starting point for derivatization and biological screening. The bromo- and fluoro-substituents can impart specific lipophilicity and electronic properties that may lead to potent and selective activity against fungal or insect pests. While specific examples of agrochemicals derived directly from this compound are not widely documented in public literature, its status as a halogenated heterocycle makes it a compound of interest for exploratory synthesis in this field.

Role in Medicinal Chemistry Intermediate Synthesis

The this compound molecule possesses key structural features that make it a potentially valuable intermediate in medicinal chemistry. The benzothiophene core itself is a constituent of various biologically active compounds. The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 5-position offers distinct opportunities for synthetic diversification.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.netresearchgate.net This reaction is a powerful tool in medicinal chemistry for creating carbon-carbon bonds, allowing for the introduction of a wide array of aryl or heteroaryl substituents. Such modifications are fundamental in exploring the structure-activity relationships (SAR) of a potential drug candidate. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Building Block for Lead Compound Generation

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The generation of lead compounds often involves the synthesis of a library of related molecules around a core scaffold.

While specific examples for this compound are not readily found, its structure suggests it could serve as a foundational element for such libraries. Chemists could utilize the bromo- and fluoro-substituted benzothiophene core to systematically synthesize derivatives with diverse functionalities. For instance, substitution of the bromine atom via cross-coupling reactions would yield a variety of 4-aryl or 4-heteroaryl-5-fluoro-1-benzothiophenes. These new, more complex molecules can then be screened for biological activity against various therapeutic targets. The benzothiophene scaffold itself is present in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial, highlighting the potential for derivatives of this compound to exhibit interesting biological profiles. rsc.org

Biochemical Probe Design

Biochemical probes are specialized molecules used to study and visualize biological processes within living systems. These probes often contain a reactive group, a reporter tag (like a fluorescent dye), and a linker, all attached to a core scaffold that directs the probe to a specific biological target.

The utility of this compound in the design of biochemical probes is speculative but plausible. The bromine atom could be functionalized to introduce a linker arm, which could then be attached to a reporter group. The benzothiophene core would serve as the directing group, potentially interacting with specific enzymes or receptors. The fluorine atom could help in fine-tuning the binding affinity and specificity of the probe. However, there is a lack of published research demonstrating the concrete application of this compound in the synthesis of biochemical probes.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Bromo-5-fluoro-1-benzothiophene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and functionalization of the benzothiophene core. A common approach is cross-coupling reactions , such as Suzuki-Miyaura coupling, using 5-fluoro-1-benzothiophene derivatives and bromine-containing reagents. For example:

- Step 1 : Start with 5-fluoro-1-benzothiophene.

- Step 2 : Introduce bromine at the 4-position via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C).

- Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .

Q. Q2. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry and confirms regioselectivity of bromine/fluorine substitution. For example, bond angles and torsion angles can distinguish between isomeric byproducts .

- NMR spectroscopy :

- ¹H NMR : Fluorine coupling (e.g., splitting patterns in aromatic protons) and bromine-induced deshielding effects are diagnostic.

- ¹³C NMR : Chemical shifts near 110–130 ppm indicate aromatic carbons adjacent to halogens.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Q3. How does this compound behave under varying storage conditions, and what degradation pathways are observed?

Methodological Answer: Stability studies should assess:

- Light sensitivity : Conduct accelerated degradation tests under UV light (e.g., 254 nm) to detect photolytic dehalogenation. Use HPLC to quantify degradation products like debrominated analogs .

- Moisture sensitivity : Perform Karl Fischer titration to monitor water content in samples stored at 25°C/60% RH. Hydrolysis of the thiophene ring is unlikely but can be tested via ¹H NMR by tracking new OH or carbonyl signals .

Advanced Research Questions

Q. Q4. How can computational modeling predict the electronic effects of bromine and fluorine substituents on this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, making the compound less reactive toward oxidation.

- Mulliken charges : Compare charge distribution at the 4- and 5-positions to rationalize regioselectivity in subsequent reactions (e.g., bromine at C4 may direct further substitution meta to itself) .

Q. Q5. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?

Methodological Answer:

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., hindered rotation of substituents) that cause peak splitting. For example, steric hindrance between bromine and adjacent groups may lead to diastereotopic protons.

- 2D NMR (COSY, NOESY) : Assign overlapping signals by correlating coupling partners or spatial proximities. NOESY cross-peaks can confirm spatial arrangements of halogens .

Q. Q6. How can this compound serve as a precursor in designing bioactive molecules, and what SAR insights are critical?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace bromine with other halogens (e.g., Cl, I) to modulate lipophilicity (logP) and binding affinity. Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation.

- Case Study : In benzofuran analogs (e.g., 5-bromo-7-methyl derivatives), bromine at C4 enhances π-stacking in enzyme active sites, as shown in crystallographic studies .

Q. Q7. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Preparative HPLC : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate halogenated byproducts. Monitor at 254 nm (Br/F absorption).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Halogenated compounds often crystallize in high purity due to strong intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.